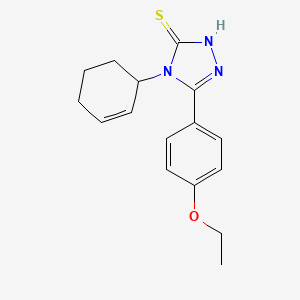![molecular formula C26H28N4O3 B3958366 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3958366.png)
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline
Descripción general
Descripción
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline, also known as MNPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPA is a member of the piperazine family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, modulation of neurotransmitter levels, and reduction of inflammation. 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has also been shown to interact with various molecular targets such as G protein-coupled receptors, ion channels, and enzymes.
Biochemical and physiological effects:
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to have various biochemical and physiological effects. In cancer research, 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to reduce amyloid-beta accumulation and improve cognitive function. In depression research, 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to modulate neurotransmitter levels and have antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has several advantages for lab experiments. It is easy to synthesize, has high purity, and can be easily modified to improve its pharmacokinetic properties. However, 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline also has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline to better understand its mechanism of action and potential therapeutic applications. Additionally, 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline could be modified to improve its solubility in water and increase its potency and selectivity for specific molecular targets. Finally, 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline could be tested in animal models to evaluate its safety and efficacy in vivo.
Aplicaciones Científicas De Investigación
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to improve cognitive function and reduce amyloid-beta accumulation. In depression research, 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline has been shown to have antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-19-8-10-22(11-9-19)26(31)29-16-14-28(15-17-29)23-12-13-25(30(32)33)24(18-23)27-20(2)21-6-4-3-5-7-21/h3-13,18,20,27H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKFIFXCRHCZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B3958286.png)
![1-(2-tert-butyl-4-methoxyphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3958288.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B3958299.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3958320.png)
![6-chloro-3-imidazo[1,2-a]pyridin-2-yl-2H-chromen-2-one](/img/structure/B3958323.png)

![2-oxo-2-phenylethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3958337.png)
![2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3958343.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3958347.png)

![2-(4-chlorophenyl)-2-oxoethyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B3958379.png)
![ethyl 5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3958387.png)
![ethyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3958393.png)
